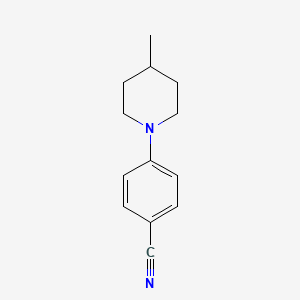

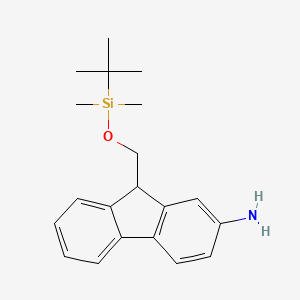

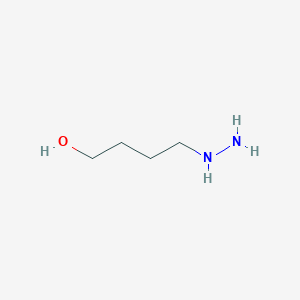

![molecular formula C16H21N5O2 B3060852 {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid CAS No. 915920-47-7](/img/structure/B3060852.png)

{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid

説明

“{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid” is a chemical compound with the CAS Number: 915920-47-7 . It has a molecular weight of 315.38 . The IUPAC name for this compound is {5-[1-(Benzylamino)cyclohexyl]-1H-tetraazol-1-yl}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23) . This indicates the molecular structure of the compound.科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Related Compounds : A study by Janda (2001) describes the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, a process involving the acylation of ethyl (l//-tetrazol-5-yl)acetate with aroyl chlorides followed by thermal degradation to ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates. This method enhances the synthetic utility of tetrazole-acetic acid derivatives (Janda, 2001).

Radiochemical Synthesis : Maxwell and Tran (2017) discussed the synthesis of [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid, required as an intermediate in the synthesis of a development candidate for metabolic profiling studies. This synthesis was achieved in an overall 32% radiochemical yield (Maxwell & Tran, 2017).

Preparation of Arylamino-Tetrazoles : Nasrollahzadeh (2009) provided an efficient method for preparing 5-arylamino-1 H (2H) -tetrazoles and 5-amino1-ary-1 H− tetrazoles from secondary arylcyanamides. This method yielded products with excellent purity and was based on the electronic and steric effects of various substituents (Nasrollahzadeh, 2009).

Coordination Compounds Synthesis : Research by Li et al. (2015) explored the assembly of zinc coordination compounds using different tetrazole–carboxylate ligands, including variations of tetrazole-acetic acid. These compounds exhibited varying structural forms and luminescence properties (Li et al., 2015).

Synthesis of Azo Prodrugs : A study by Jilani et al. (2013) involved the synthesis of azo compounds using an analogue of tetrazolyl-acetic acid, demonstrating the compound's potential in treating ulcerative colitis (Jilani, Shomaf, & Alzoubi, 2013).

Biological and Pharmacological Research

Antibacterial and Antifungal Activity : Srinivas et al. (2008) synthesized compounds using a cyclohexylidene derivative, related to tetrazole-acetic acid, and evaluated their antibacterial, antifungal, and nematicidal activities, showing potential in these fields (Srinivas, Nagaraj, & Reddy, 2008).

Analgesic Activity : Research by Kaplancıklı et al. (2012) involved synthesizing acetamide derivatives using tetrazolyl-acetic acid. These compounds were tested for analgesic properties against various nociceptive stimuli, showing significant analgesic effects (Kaplancıklı et al., 2012).

Synthesis of Schiff Base Ligands : Ikram et al. (2015) synthesized Schiff base ligands incorporating amino acid derivatives of tetrazole-acetic acid and metal ions, investigating their antioxidant and xanthine oxidase inhibitory activities. This indicated potential applications in the field of enzyme inhibition (Ikram et al., 2015).

Antiallergic and Cytoprotective Activity : Makovec et al. (1992) synthesized N-phenylbenzamido acid derivatives, including a compound with a tetrazole moiety, which exhibited potent antiallergic and cytoprotective activities (Makovec et al., 1992).

特性

IUPAC Name |

2-[5-[1-(benzylamino)cyclohexyl]tetrazol-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c22-14(23)12-21-15(18-19-20-21)16(9-5-2-6-10-16)17-11-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKBWWNNNBCCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NN=NN2CC(=O)O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651041 | |

| Record name | {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-47-7 | |

| Record name | {5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

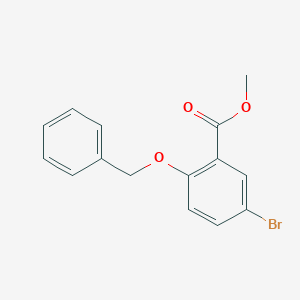

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)

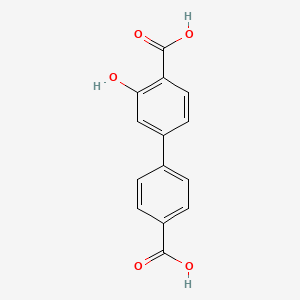

![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)

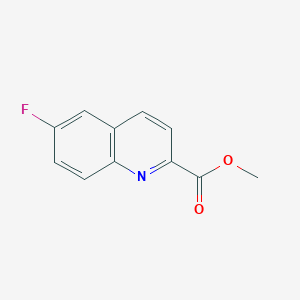

![Methyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B3060786.png)

![tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3060788.png)